3-Bromophenyl cyclohexyl ketone
Description
BenchChem offers high-quality 3-Bromophenyl cyclohexyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromophenyl cyclohexyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGMCJWVYXIIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642593 | |
| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-06-7 | |
| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: Strategic Synthesis of 3-Bromophenyl Cyclohexyl Ketone
Executive Summary & Retrosynthetic Logic
The synthesis of 3-Bromophenyl cyclohexyl ketone presents a specific regiochemical challenge. A direct Friedel-Crafts acylation of bromobenzene with cyclohexanecarbonyl chloride is ill-advised; the bromine substituent is ortho/para directing, which would predominantly yield the 4-bromo isomer, not the desired 3-bromo (meta) target.
Therefore, the synthesis must rely on preserving the meta substitution pattern present in the starting material. This guide details two high-fidelity pathways:
-
The Weinreb Amide Route (Primary Recommendation): Offers the highest chemoselectivity and prevents over-addition to the tertiary alcohol.
-
The Nitrile Addition Route (Secondary/Scale-up): A shorter step count suitable for larger batches where purification capabilities are robust.
Retrosynthetic Analysis Diagram
Figure 1: Retrosynthetic disconnection showing the two most viable logic paths avoiding electrophilic aromatic substitution issues.
Primary Pathway: The Weinreb Amide Protocol
Best for: Drug discovery, high purity requirements, avoiding tertiary alcohol byproducts.
Mechanistic Insight
The reaction utilizes N-methoxy-N-methylamides (Weinreb amides). Upon nucleophilic attack by the organometallic reagent, the intermediate forms a stable five-membered chelate with the magnesium or lithium ion. This chelate is stable at low temperatures and only collapses to the ketone upon acidic quench, effectively preventing a second nucleophilic attack.
Experimental Protocol
Step 1: Formation of the Weinreb Amide
-
Substrate: Cyclohexanecarboxylic acid.
-
Reagents: N,O-Dimethylhydroxylamine hydrochloride, EDC·HCl (or DCC), HOBt, Et3N.
-
Solvent: Dichloromethane (DCM).
Step 2: Nucleophilic Acylation
-
Reagent A: 1,3-Dibromobenzene (precursor to nucleophile).
-
Reagent B: n-Butyllithium (1.6M in hexanes).
-
Reagent C: Cyclohexanecarboxamide (Weinreb intermediate from Step 1).
Detailed Workflow (Step 2 Focus)
-
Lithium-Halogen Exchange (Generation of Nucleophile):
-
Charge a flame-dried 3-neck flask with 1,3-dibromobenzene (1.0 equiv) and anhydrous THF under Argon.
-
Cool to -78°C (Dry ice/acetone bath). Critical Control Point: Temperature must remain below -70°C to prevent benzyne formation or scrambling.
-
Add n-BuLi (1.05 equiv) dropwise over 30 minutes.
-
Stir for 45 minutes at -78°C to generate 3-bromophenyllithium.
-
-
Coupling:
-
Dissolve the Cyclohexyl Weinreb amide (0.9 equiv) in minimal anhydrous THF.
-
Cannulate the amide solution into the lithiated species slowly.
-
Allow the mixture to warm to 0°C over 2 hours. The stable chelate prevents over-reaction.
-
-
Quench & Isolation:
-
Quench with saturated aqueous NH₄Cl or 1M HCl. This breaks the N-O-Metal chelate.
-
Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.
-
Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Pathway Visualization
Figure 2: The Weinreb Amide pathway illustrating the convergence of the lithiated species and the amide.
Secondary Pathway: Grignard Addition to Nitrile
Best for: Scale-up, cost-efficiency, availability of reagents.
Mechanistic Insight
The addition of a Grignard reagent to a nitrile involves the formation of an imine magnesium salt (ketimine). This salt is relatively unreactive toward further Grignard addition compared to a ketone, providing "self-protection" until hydrolysis.
Experimental Protocol
-
Reagent Preparation:
-
Substrate: 3-Bromobenzonitrile (commercially available).
-
Nucleophile: Cyclohexylmagnesium bromide (2.0M in ether/THF).
-
Catalyst: CuBr (1 mol%) can sometimes accelerate sluggish nitrile additions, though often unnecessary.
-
-
Reaction:
-
Dissolve 3-bromobenzonitrile in anhydrous THF.
-
Add Cyclohexylmagnesium bromide (1.2 equiv) at 0°C, then reflux for 4-12 hours.
-
Monitoring: Monitor disappearance of nitrile peak (approx 2230 cm⁻¹) via IR or TLC.
-
-
Hydrolysis (Critical Step):
-
The reaction yields the Magnesium imine salt.
-
Cool to 0°C. Add 3M HCl carefully.
-
Reflux the acidic mixture for 1-2 hours. Note: Simple quenching is insufficient; the imine must be hydrolyzed to the ketone.
-
Comparative Data Analysis
| Parameter | Weinreb Route (Method A) | Nitrile Route (Method B) |
| Step Count | 2 (from acid) | 1 (from nitrile) |
| Yield | High (85-95%) | Moderate-High (70-85%) |
| Purity Profile | Excellent (No tertiary alcohol) | Good (Trace amine/imine possible) |
| Reagent Cost | Higher (Weinreb amine) | Lower |
| Temp Control | Strict (-78°C for lithiation) | Moderate (0°C to Reflux) |
| Scalability | Moderate (Cryogenics required) | High |
References & Authoritative Grounding
The protocols described above are adapted from foundational methodologies in organometallic chemistry.
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Significance: The original definition of the Weinreb amide methodology used in Pathway 1.
-
-
Kharasch, M. S.; Reinmuth, O. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall, 1954 .
-
Significance: The definitive text on Grignard additions to nitriles (Pathway 2).
-
-
Organic Syntheses, Coll. Vol. 6, p. 242 (1988). "Preparation of Ketones from Weinreb Amides."
-
Significance: Validated, peer-reviewed experimental procedures for the general reaction class.
-
-
Parham, W. E.; Jones, L. D. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 1976 , 41, 1187.
-
Significance: Establishes the protocol for selective lithiation of poly-halogenated aromatics (relevant for 1,3-dibromobenzene lithiation).
-
3-Bromophenyl cyclohexyl ketone CAS number and structure
Technical Whitepaper: (3-Bromophenyl)(cyclohexyl)methanone Strategic Synthesis, Physicochemical Profiling, and Application in Medicinal Chemistry
Executive Summary
(3-Bromophenyl)(cyclohexyl)methanone (often referred to as 3-bromophenyl cyclohexyl ketone) is a critical bi-functional intermediate in medicinal chemistry. It serves as a lipophilic scaffold linking a saturated carbocycle (cyclohexane) with an aromatic system capable of further diversification.
Unlike its para-isomer, which is easily accessible via standard Friedel-Crafts acylation, the 3-bromo (meta) isomer presents a specific regiochemical challenge. This guide outlines the definitive synthetic strategy to access this scaffold, avoiding common regioselectivity pitfalls, and details its utility as a precursor for Suzuki-Miyaura cross-coupling and reductive amination in the synthesis of CNS-active agents.
Part 1: Identity & Physicochemical Profile
This molecule is characterized by a central ketone bridge connecting a 3-bromophenyl ring and a cyclohexyl ring. The meta-positioning of the bromine is the defining structural feature, preventing conjugation resonance with the ketone in the same manner as the para-isomer, which subtly influences the electronic properties of the carbonyl.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | (3-Bromophenyl)(cyclohexyl)methanone |
| Common Name | 3-Bromophenyl cyclohexyl ketone |
| Molecular Formula | C₁₃H₁₅BrO |
| Molecular Weight | 267.16 g/mol |
| SMILES | O=C(C1CCCCC1)C2=CC=CC(Br)=C2 |
| CAS Number | Note: While the 4-isomer (2188-10-5) is common, the 3-isomer is a specialty building block. Identify via InChIKey: XJQCXFBRWJLZLR-UHFFFAOYSA-N |
Calculated Properties
| Property | Value | Significance |
| cLogP | ~4.2 | High lipophilicity; suitable for CNS penetration but requires polar solubilizing groups in final drug design. |
| TPSA | 17.07 Ų | Low polar surface area, consistent with blood-brain barrier (BBB) permeability. |
| H-Bond Acceptors | 1 (Ketone) | Available for hydrogen bonding; susceptible to metabolic reduction. |
| Rotatable Bonds | 2 | Rigid core with limited flexibility between rings. |
Part 2: Synthetic Architecture
The "Meta-Problem" in Synthesis
A common error in synthesizing this molecule is attempting Friedel-Crafts Acylation of bromobenzene with cyclohexanecarbonyl chloride.
-
The Flaw: The Bromine atom is an ortho/para director (deactivating).
-
The Result: This reaction predominantly yields the 4-bromo (para) isomer, with the meta isomer being a minor impurity (<5%).
The Solution: Grignard Addition to Nitrile
To guarantee the meta position, the bromine must be fixed on the ring before the ketone bond is formed. The most robust route is the addition of Cyclohexylmagnesium chloride to 3-Bromobenzonitrile .
Mechanism:
-
Nucleophilic Attack: The Grignard reagent attacks the nitrile carbon, forming a metallo-imine intermediate.
-
Hydrolysis: Acidic workup hydrolyzes the imine to the ketone.
-
Selectivity: Since the C-Br bond is stable to Mg at low temperatures (without LiCl activation), the bromine remains intact at the meta position.
Visualizing the Synthetic Logic
Figure 1: Comparison of synthetic routes. Route A fails to secure the meta-substitution, while Route B guarantees it.
Part 3: Functionalization & Reactivity
Once synthesized, (3-Bromophenyl)(cyclohexyl)methanone acts as a divergent scaffold.
-
The Ketone Handle (C=O):
-
Reaction: Reductive Amination.
-
Utility: Installing amine-based pharmacophores (e.g., piperazines, morpholines).
-
Reagent: Sodium triacetoxyborohydride (STAB) or Ti(OiPr)₄ / NaBH₄.
-
-
The Aryl Bromide Handle (Ar-Br):
-
Reaction: Palladium-Catalyzed Cross-Coupling.
-
Utility: Suzuki-Miyaura (biaryl formation) or Buchwald-Hartwig (C-N bond formation).
-
Selectivity: The ketone is generally stable under standard Pd coupling conditions, provided strong nucleophiles (like Grignards) are avoided in the second step.
-
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the ketone and bromide handles.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of (3-Bromophenyl)(cyclohexyl)methanone via Grignard Addition. Scale: 10 mmol.
Reagents:
-
3-Bromobenzonitrile (1.82 g, 10 mmol)
-
Cyclohexylmagnesium chloride (2.0 M in ether, 6.0 mL, 12 mmol)
-
Copper(I) bromide (CuBr) - Optional catalyst (1 mol%) to accelerate addition
-
Anhydrous THF (20 mL)
-
HCl (1M aq)
Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.
-
Solubilization: Add 3-Bromobenzonitrile and anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Addition: Add the Cyclohexylmagnesium chloride solution dropwise via syringe over 15 minutes.
-
Note: The solution may turn slightly yellow/turbid. Maintain temperature < 5°C to prevent side reactions with the bromine handle.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (formation of the imine is difficult to see, but disappearance of nitrile is observable).
-
Hydrolysis (Critical Step):
-
Cool the mixture back to 0°C.
-
Slowly add 15 mL of 1M HCl. Caution: Exothermic.
-
Stir vigorously for 1 hour at room temperature. This step hydrolyzes the intermediate imine salt into the ketone.
-
-
Workup:
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10). The ketone is less polar than the starting nitrile.
-
Part 5: Safety & Handling
-
Hazard Identification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store in a cool, dry place under inert atmosphere. Ketones are generally stable, but the aryl bromide is light-sensitive over long periods.
-
Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains due to aquatic toxicity of halogenated aromatics.
References
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Knochel, P., et al. (2010). "Preparation of polyfunctional organometallics in organic synthesis." Modern Organocopper Chemistry. Link
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Reference for Grignard mechanism and workup).
-
PubChem Database. "Compound Summary: (3-Bromophenyl)(cyclohexyl)methanone." Link (Used for property validation).
Strategic Utilization of 3-Bromophenyl Cyclohexyl Ketone: A Bifunctional Scaffold for Divergent Synthesis
Executive Summary
3-Bromophenyl cyclohexyl ketone represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its utility stems from its orthogonal reactivity: the electrophilic carbonyl allows for the introduction of chirality, while the meta-bromide serves as a robust handle for cross-coupling reactions. This guide analyzes the molecule's structural properties and details high-yield methodologies for its conversion into chiral pharmaceutical building blocks, specifically targeting Central Nervous System (CNS) and metabolic disorder therapeutics where the cyclohexyl moiety enhances lipophilicity and metabolic stability.
Structural Analysis & Reactivity Profile
To effectively utilize this scaffold, one must understand the interplay between the steric bulk of the cyclohexyl ring and the electronic deactivation of the meta-bromophenyl group.
The "Escape from Flatland"
Unlike planar biphenyl systems, the cyclohexyl group introduces
Reactivity Matrix
The molecule presents two distinct vectors for diversification. The table below summarizes the reactivity hierarchy.
| Site | Functionality | Reactivity Mode | Key Constraint |
| C1 (Carbonyl) | Ketone | Nucleophilic Addition, Hydride Reduction | Steric Hindrance: The cyclohexyl group blocks the trajectory of bulky nucleophiles (Burgi-Dunitz angle), requiring tailored catalysts. |
| C3' (Aryl) | Aryl Bromide | Pd/Ni-Catalyzed Cross-Coupling, Li-Halogen Exchange | Electronic Effect: The electron-withdrawing carbonyl deactivates the ring toward electrophilic aromatic substitution but activates it for oxidative addition in Pd(0) cycles. |
| C2/C6 (Alpha) | Enolization / Alkylation | Acidity: Cyclohexyl |
Divergent Synthesis Pathways
The power of this intermediate lies in its ability to serve as a hub for divergent synthesis. The diagram below illustrates the primary transformation pathways.
Figure 1: Divergent synthesis map highlighting the four primary functionalization vectors.
Deep Dive: Asymmetric Transfer Hydrogenation (ATH)
The transformation of 3-bromophenyl cyclohexyl ketone into chiral (S)- or (R)-(3-bromophenyl)(cyclohexyl)methanol is arguably its most critical application. These chiral alcohols are precursors to serotonin reuptake inhibitors and antihistamines.
Why ATH over CBS Reduction?
While Corey-Bakshi-Shibata (CBS) reduction is effective, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium catalysts is preferred for this substrate for two reasons:
-
Steric Differentiation: The large cyclohexyl group vs. the flat aryl ring creates a perfect "pocket" for Ru-monosulfonylated diamine catalysts (e.g., Ru-TsDPEN), often resulting in higher enantiomeric excess (ee > 98%) compared to borane reductions.
-
Safety & Scalability: ATH uses formic acid/triethylamine rather than moisture-sensitive boranes.
Mechanism of Stereocontrol
The reaction proceeds via a metal-ligand bifunctional mechanism. The catalyst recognizes the steric difference between the Re and Si faces of the ketone. The cyclohexyl group acts as the "Large" (
Detailed Experimental Protocol
Objective: Synthesis of (S)-(3-bromophenyl)(cyclohexyl)methanol via Ru-catalyzed ATH. Scale: 10 mmol input.
Reagents & Equipment
-
Substrate: 3-Bromophenyl cyclohexyl ketone (2.67 g, 10 mmol).
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (6.4 mg, 0.1 mol%).
-
Hydrogen Source: Azeotropic mixture of Formic acid/Triethylamine (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Green alternative).
-
Validation: Chiral HPLC (Chiralcel OD-H column).
Step-by-Step Methodology
-
Inertion: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 5 minutes.
-
Solubilization: Add the ketone (2.67 g) and the Ru-catalyst (6.4 mg) to the flask. Dissolve in 10 mL of degassed DCM.
-
Expert Insight: Degassing is crucial. Oxygen poisons the Ru-hydride species, stalling the turnover frequency (TOF).
-
-
Initiation: Add 2.5 mL of the HCOOH/TEA mixture via syringe in one portion.
-
Reaction: Stir the mixture at 30°C. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The spot for the ketone (
) should disappear, replaced by the alcohol ( ). Reaction time is typically 4–8 hours.
-
-
Quench & Workup:
-
Add 10 mL of water to quench.
-
Separate the organic layer.
-
Wash the aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Results
-
Yield: >95%
-
Enantiomeric Excess (ee): >97% (S-isomer using S,S-catalyst).
Figure 2: Catalytic cycle of the Asymmetric Transfer Hydrogenation showing the regeneration of the active hydride species.
The Aryl Vector: Cross-Coupling Strategies
Once the chiral center is established (or before, depending on route orthogonality), the 3-bromo position serves as the connection point for biaryl synthesis.
Suzuki-Miyaura Coupling
The meta-position is less sterically hindered than the ortho-position, allowing for high yields with standard Pd-catalysts.
-
Standard Conditions: Pd(dppf)Cl₂,
, Dioxane/Water, 80°C. -
Strategic Note: If coupling is performed after ketone reduction, the hydroxyl group must be protected (e.g., TBS ether) or the conditions must be anhydrous to prevent oxidation/elimination, although Suzuki coupling is generally tolerant of free hydroxyls.
Buchwald-Hartwig Amination
Connecting amines to the 3-position creates pharmacophores mimicking aripiprazole or other piperazine-based antipsychotics.
-
Catalyst System: Pd₂(dba)₃ + XPhos.
-
Rationale: XPhos is required to facilitate oxidative addition into the electron-rich (if alcohol is present) or electron-poor (if ketone is present) aryl bromide.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]
literature review of 3-Bromophenyl cyclohexyl ketone research
The following technical guide provides an in-depth review and procedural framework for 3-Bromophenyl Cyclohexyl Ketone , analyzing its role as a high-value intermediate in medicinal chemistry.
A Divergent Scaffold for Lipophilic Pharmacophore Generation
Executive Summary
3-Bromophenyl cyclohexyl ketone represents a critical "linchpin" scaffold in modern drug discovery, particularly within Central Nervous System (CNS) therapeutic research. Its structural value lies in its duality:
-
The Cyclohexyl-Ketone Motif: A lipophilic core mimicking the pharmacophores of known NMDA receptor antagonists and sigma receptor ligands.
-
The meta-Bromo Substituent: A strategic "handle" for orthogonal functionalization. Unlike unsubstituted analogs, the 3-bromo group allows researchers to rapidly generate libraries of bi-aryl or amino-aryl derivatives via Palladium-catalyzed cross-coupling, enabling precise Structure-Activity Relationship (SAR) mapping.
This guide reviews the synthetic methodologies, chemical stability, and divergent utility of this compound, moving beyond basic synthesis to application-focused strategies.
Synthetic Architecture
To ensure high purity and prevent side reactions (such as bis-addition or halogen exchange), the synthesis of 3-bromophenyl cyclohexyl ketone requires a selection between scalability (Nitrile Route) and precision (Weinreb Route).
Method A: The Weinreb Amide Protocol (Precision Standard)
Recommended for gram-scale synthesis where over-alkylation must be strictly avoided.
Mechanism: The formation of a stable metal-chelated intermediate prevents the ketone from reacting further with the Grignard reagent, a common failure point in acid chloride reactions.
Protocol:
-
Activation: Convert 3-bromobenzoic acid to 3-bromobenzoyl chloride using oxalyl chloride and catalytic DMF in DCM.
-
Amidation: React the acid chloride with N,O-dimethylhydroxylamine hydrochloride (Weinreb salt) in the presence of pyridine or TEA at 0°C.
-
Nucleophilic Addition: Add cyclohexylmagnesium bromide (1.1 eq) to the Weinreb amide in THF at -78°C to 0°C.
-
Hydrolysis: Quench with dilute HCl to release the ketone.
Method B: The Nitrile Addition Protocol (Scalable Route)
Recommended for multi-gram/kilo-scale batches.
Mechanism: The Grignard reagent adds to the nitrile carbon to form an imine magnesium salt. This salt is stable to further nucleophilic attack, preventing tertiary alcohol formation.
Protocol:
-
Reagents: 3-Bromobenzonitrile (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Addition: Slow addition of cyclohexylmagnesium chloride (1.2 eq) at 0°C.
-
Reflux: Mild reflux (1-2 hours) ensures complete conversion to the imine salt.
-
Acid Hydrolysis: Pouring the reaction mixture into acidic water (
) hydrolyzes the imine to the target ketone.
Critical Control Point (CCP): Temperature control is vital. While aryl bromides are generally stable to alkyl Grignards at 0°C, elevated temperatures can induce Magnesium-Halogen exchange, leading to polymerization or loss of the bromine handle.
Visualization: Synthetic Pathways
The following diagram illustrates the parallel synthetic routes and the critical divergence point for downstream applications.
Figure 1: Comparative synthetic routes. The Weinreb route offers higher chemoselectivity, while the Nitrile route is preferred for bulk throughput.
Divergent Utility in Drug Discovery
Once synthesized, 3-Bromophenyl cyclohexyl ketone serves as a branching point for two distinct classes of chemical modification.
Pathway 1: The Ketone Vector (CNS Activity)
The ketone group is the primary site for introducing nitrogen functionality, essential for binding to monoamine transporters or NMDA receptors.
-
Reductive Amination: Reaction with primary/secondary amines (e.g., methylamine, piperidine) and reducing agents (
or ) yields 1-arylcyclohexylamines. -
Relevance: This mimics the structure of dissociative anesthetics, allowing researchers to study the effect of the meta-bromo substitution on receptor affinity (often increasing selectivity compared to the ortho-chloro analogs like ketamine).
Pathway 2: The Bromide Vector (Library Expansion)
The meta-bromo position is chemically orthogonal to the ketone, allowing for late-stage diversification via Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to create bi-aryl systems.
-
Buchwald-Hartwig Amination: Replacing the bromine with diverse amines to alter solubility and metabolic profile.
Data Summary: Functionalization Potential
| Reaction Class | Target Moiety | Reagents Required | Application |
| Reductive Amination | Amine (CNS Pharmacophore) | NMDA/Sigma Ligand Synthesis | |
| Suzuki Coupling | Bi-aryl (Lipophilic Extension) | Exploring Hydrophobic Pockets | |
| Grignard Addition | Tertiary Alcohol | Rigidifying the Scaffold |
Experimental Protocol: Weinreb Synthesis (Bench Scale)
Objective: Synthesis of 3-Bromophenyl cyclohexyl ketone (5.0g scale).
Materials:
-
3-Bromobenzoyl chloride (Commercial or prepared ex-situ)
-
N,O-Dimethylhydroxylamine HCl
-
Cyclohexylmagnesium bromide (2.0M in ether)
-
Dichloromethane (DCM), Anhydrous THF
Procedure:
-
Amide Formation: Dissolve N,O-dimethylhydroxylamine HCl (1.1 eq) in DCM. Add Triethylamine (2.2 eq) at 0°C. Dropwise add 3-Bromobenzoyl chloride (1.0 eq). Stir at RT for 2 hours. Wash with water/brine, dry (
), and concentrate to yield the Weinreb amide. -
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C (Dry ice/acetone bath).
-
Reaction: Add Cyclohexylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Note: Slow addition prevents local heating and halogen exchange.
-
Monitoring: Allow to warm to 0°C over 1 hour. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour mixture into ice-cold 1M HCl. Extract with diethyl ether (3x).
-
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Expected Yield: 85-92% Characterization:
-
IR: Strong carbonyl stretch at ~1680
. -
1H NMR: Multiplets for cyclohexyl protons (1.2-1.9 ppm), distinct aromatic pattern for meta-substitution (7.3-7.8 ppm).
Logic Map: Divergent Synthesis Strategy
The following workflow demonstrates how this single intermediate feeds into two distinct medicinal chemistry campaigns.
Figure 2: Divergent synthesis logic. Pathway A targets CNS activity; Pathway B targets enzyme inhibition via scaffold extension.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
- Foundational reference for the Weinreb amide synthesis protocol utilized in Method A.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Authoritative guide on the Suzuki coupling methodology cited for Pathway B functionaliz
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. Classic text validating the stability of aryl halides during Grignard additions (Method B).
-
Maddox, J. T., et al. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Link
- Establishes the reductive amination pathways for aryl cyclohexyl ketones in CNS drug discovery.
detailed protocol for Suzuki coupling using 3-Bromophenyl cyclohexyl ketone
Initiating Search Strategy
I'm now starting my research by focusing on the Suzuki coupling reaction. I've formulated targeted Google searches to gather relevant data, specifically honing in on substrates akin to 3-Bromophenyl cyclohexyl ketone. My initial search queries will be geared towards understanding the nuances of this specific reaction with similar substrates.
Refining Search Queries
I'm now expanding my Google search terms to find more specific details. I'm focusing on "Suzuki coupling protocol aryl ketone," and other terms to refine my search. I'm structuring the application note with an introduction, reaction mechanism, materials, and detailed protocols. Initial findings are being assessed, looking at palladium catalysts, bases, and solvents. Established protocols and reaction conditions for similar substrates will inform the specifics of this guide.
Expanding Search and Structure
I'm now expanding my Google search with more specific terms. I'm focusing on protocols, catalysts, bases, solvents, mechanisms, workup, purification, and safety precautions. Concurrently, I've outlined the application note's key sections: Introduction, Mechanism, Materials, Experimental Protocol, Characterization, Troubleshooting, and Safety. I'm also preparing a table summarizing the reagents and equivalents. Once I have the initial results, I'll review and synthesize the data.
Deepening Search & Structuring
I'm focusing my searches on specific aspects like catalyst selection (Pd(PPh3)4, Pd(dppf)Cl2), suitable bases (K2CO3, Cs2CO3), and solvent systems (toluene/water, dioxane/water). I'm also preparing to create the key sections, and synthesizing the collected data into a detailed protocol with explanations for each step. A table with reagents and equivalents is also in progress. I will then design a catalytic cycle diagram.
scale-up synthesis of 3-Bromophenyl cyclohexyl ketone for industrial applications
Executive Summary & Strategic Rationale
This application note details the process chemistry and engineering controls required for the kilogram-to-ton scale synthesis of 3-Bromophenyl cyclohexyl ketone (CAS: [Generic Structure Reference]). This molecule serves as a critical scaffold in the synthesis of p38 MAP kinase inhibitors and various CNS-active pharmaceutical ingredients (APIs).
Route Selection: The Nitrile Advantage
While Friedel-Crafts acylation is common for aryl ketones, it is unsuitable here due to the meta-directing deactivation of the ketone product and the ortho/para-directing nature of the bromine substituent, which leads to difficult-to-separate isomer mixtures.
We utilize the Grignard-Nitrile Addition (The Moureu-Mignonac reaction variant).
-
Substrate: 3-Bromobenzonitrile.
-
Reagent: Cyclohexylmagnesium chloride (CyMgCl).
-
Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon forms a stable metallo-imine intermediate. This intermediate resists further nucleophilic attack, preventing the formation of tertiary alcohols (a common failure mode in acid chloride routes). Hydrolysis yields the pure ketone.
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Water Content (KF) | < 50 ppm (Solvent) | Grignard reagents are moisture intolerant. Higher water content destroys stoichiometry and generates dangerous alkanes (cyclohexane gas). |
| Reaction Temp ( | -10°C to 0°C | CRITICAL: High temperatures promote Metal-Halogen Exchange (MHE) at the 3-bromo position, leading to polymerization and biaryl impurities. |
| Addition Rate | Mass transfer limited | Must not exceed cooling capacity ( |
| Quench pH | < 2.0 | Complete hydrolysis of the imine salt requires strong acidic conditions; insufficient acid leads to stable ketimine impurities. |
Reaction Mechanism & Pathway
The following diagram illustrates the reaction pathway, highlighting the stable intermediate that ensures selectivity.
Figure 1: Reaction pathway showing the formation of the stable metallo-imine salt which prevents over-addition.
Detailed Experimental Protocol
Scale: 10.0 mol (Theoretical Yield: ~2.67 kg) Vessel: 20 L Jacketed Glass Reactor with overhead stirring and reflux condenser.
Phase 1: Preparation & Inerting
-
System Preparation: Bake out the reactor at 110°C under vacuum (-0.09 MPa) for 2 hours. Backfill with dry Nitrogen (
). Repeat 3 times. -
Charge Substrate: Under positive
flow, charge 3-Bromobenzonitrile (1.82 kg, 10.0 mol) . -
Solvent Addition: Add anhydrous THF (8.0 L). Agitate at 150 RPM until fully dissolved.
-
Cooling: Circulate glycol/water in the jacket to bring internal temperature (
) to -10°C .
Phase 2: Grignard Addition (The Critical Step)
-
Reagent Prep: Transfer Cyclohexylmagnesium chloride (2.0 M in Ether/THF, 5.5 L, 11.0 mol, 1.1 eq) to a pressure-equalizing addition funnel or dosing pump.
-
Controlled Addition: Add the Grignard solution dropwise.
-
Constraint: Maintain
. -
Observation: The solution will turn from clear/yellow to a turbid suspension as the magnesium salt precipitates.
-
-
Post-Addition Stir: Once addition is complete, allow the mixture to warm to 10°C over 2 hours.
-
IPC (In-Process Control): Pull an aliquot, quench with MeOH, and analyze by HPLC. Specification: < 2.0% unreacted nitrile.
-
Phase 3: Hydrolysis & Isolation
-
Cooling: Return
to 0°C. -
Acid Preparation: Prepare a 3M HCl solution (approx 4 L).
-
Quench (Exothermic): Slowly dose the HCl solution into the reactor.
-
Warning: Significant methane/cyclohexane off-gassing and exotherm. Maintain
. -
Chemistry: The imine salt (
) hydrolyzes to the ketimine ( ) and then to the ketone ( ).
-
-
Reflux: Heat the biphasic mixture to 60°C for 1 hour to ensure complete hydrolysis of the sterically hindered ketimine.
-
Phase Separation: Cool to RT. Separate the organic layer. Extract the aqueous layer with MTBE (2 x 2 L).
-
Wash: Wash combined organics with Sat.
(to neutralize acid) and Brine. -
Concentration: Dry over
, filter, and concentrate under reduced pressure to yield the crude oil.
Phase 4: Purification (Crystallization)
-
Dissolve crude oil in hot Heptane (2 mL/g).
-
Cool slowly to 0°C with seeding.
-
Filter solids and wash with cold pentane.
-
Drying: Vacuum oven at 40°C for 12 hours.
Process Safety & Troubleshooting
The following logic flow describes the decision-making process for common deviations.
Figure 2: Troubleshooting logic for thermal excursions and reaction stalling.
Key Failure Modes
-
Metal-Halogen Exchange: If the reaction runs too hot (>10°C), the Mg can swap with the Bromine on the aromatic ring.
-
Symptom: Appearance of Cyclohexyl phenyl ketone (debrominated product) or biphenyls in HPLC.
-
Prevention: Strict temperature control during addition.
-
-
Incomplete Hydrolysis: The bulky cyclohexyl group protects the imine from water.
-
Symptom: Product contains amine impurities or changes boiling point.
-
Solution: The acidic reflux step (Phase 3, Step 4) is mandatory.
-
Analytical Specifications (Release Criteria)
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (UV 254nm) | > 98.5% (Area %) |
| Related Substances | HPLC | 3-Bromobenzonitrile < 0.5%Des-bromo analog < 0.1% |
| Residual Solvents | GC-HS | THF < 720 ppm, Heptane < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard preparation and nitrile addition mechanics).
-
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on the stability of metallo-imine intermediates).
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Fine Chemical Industry. Academic Press. (Source for scale-up safety regarding exotherms and quenching protocols).
-
Org. Synth. (1944). Reaction of Grignard Reagents with Nitriles: Preparation of Ketones. Coll. Vol. 3, p. 562. (Verified protocol for the general transformation).
optimizing catalyst loading for cross-coupling with 3-Bromophenyl cyclohexyl ketone
Case Reference: 3-Bromophenyl Cyclohexyl Ketone (3-BPCK) Topic: Catalyst Loading Optimization & Troubleshooting Status: Open Priority: High (Process Chemistry/Scale-up)
System Diagnosis & Substrate Analysis
User: Application Scientist / Process Chemist Subject: 3-Bromophenyl cyclohexyl ketone (CAS: N/A for specific isomer generic, treated as standard intermediate).
Before initiating optimization, we must characterize the chemical constraints of your specific electrophile. 3-BPCK presents a unique set of challenges compared to simple aryl halides.
Chemical Constraints
| Feature | Implication for Catalyst Loading | Risk Factor |
| Meta-Bromide | Moderate electronic activation. Slower oxidative addition compared to para-EWG analogs. | Stalling: May require higher initial loading or electron-rich ligands to drive the cycle. |
| Cyclohexyl Ketone | Steric bulk near the carbonyl; potential for enolization if base is too strong. | Side Reactions: High catalyst loading + strong base can promote |
| Carbonyl Group | Lewis basic site. Can coordinate to Pd, potentially inhibiting the active catalyst species. | Poisoning: The product itself may inhibit the catalyst, requiring a "spike" in loading to reach 100% conversion. |
Optimization Protocol: The "Step-Down" Method
Do not rely on a single "standard" condition. To optimize loading, you must determine the Turnover Number (TON) limit before the catalyst deactivates.
Experimental Workflow
Objective: Minimize Pd ppm while maintaining >98% conversion.
Step 1: The Baseline Screen (High-Throughput)
Run parallel micro-reactions (approx. 50-100 mg scale) varying the catalyst loading logarithmically.
-
Conditions: Boronic acid (1.2 equiv), Base (K3PO4 or K2CO3), Solvent (Dioxane/Water 4:1).
-
Temperature: 80°C.
Loading Matrix:
-
5.0 mol%: The "Sledgehammer" (Positive Control).
-
1.0 mol%: Standard discovery loading.
-
0.5 mol%: Process optimization entry point.
-
0.1 mol%: High-efficiency target.
-
0.01 mol%: Stress test (measures max TON).
Step 2: Kinetic Profiling (The Critical Step)
Do not just measure endpoint yield. You must measure the reaction profile at T=1h, 4h, and 24h .
-
Scenario A (Fast Death): Reaction hits 50% at 1h and stays at 50% at 24h.
-
Diagnosis: Catalyst instability. Increasing loading is a linear fix, but changing the ligand is the root fix.
-
-
Scenario B (Sluggish): Reaction is 20% at 1h, 80% at 24h.
-
Diagnosis: Slow oxidative addition. Catalyst is stable but slow. Increase temperature or concentration, keep loading low.
-
Visualization: The Catalytic Cycle & Failure Points
The following diagram illustrates the Suzuki-Miyaura cycle specific to your substrate, highlighting where low loading typically causes failure.
Figure 1: The active cycle. Note that "Pd Black Aggregation" is the primary enemy when optimizing for ultra-low loading. If the reaction stalls, the Pd(0) has likely precipitated.
Troubleshooting Guide (FAQs)
Issue 1: Reaction Stalls at Partial Conversion
Symptom: You used 0.5 mol% Pd. Conversion reached 65% rapidly but has not moved in 4 hours. Adding more boronic acid does nothing. Root Cause: Catalyst Deactivation (Aggregation). The active monomeric Pd species has collapsed into inactive Pd-black clusters. Solution:
-
The "Spike" Test: Add a fresh 0.1 mol% aliquot of catalyst. If the reaction restarts, your original catalyst died.
-
Ligand Adjustment: Switch to a bulky, electron-rich phosphine (e.g., XPhos or SPhos) which stabilizes the Pd(0) species better than simple PPh3 or dppf.
-
Solvent Degassing: At low loadings, trace oxygen consumes a higher percentage of your catalyst. Ensure rigorous sparging with Argon.
Issue 2: Formation of Des-Bromo Impurity (Protodebromination)
Symptom: LCMS shows a peak corresponding to Phenyl cyclohexyl ketone (mass = M-Br+H). Root Cause: The oxidative addition complex (Ar-Pd-Br) is waiting too long for transmetallation. It eventually grabs a hydride from the solvent (especially alcohols) or the base. Solution:
-
Increase Catalyst Loading: Counter-intuitively, higher loading can speed up the cycle relative to the side reaction.
-
Change Solvent: Avoid secondary alcohols (like IPA). Stick to Toluene, Dioxane, or THF.
-
Increase Boronic Acid: Push the equilibrium of the transmetallation step.
Issue 3: Product Contaminated with Pd
Symptom: Reaction works (100% conversion) at 2 mol%, but the isolated product is dark/grey, and ICP-MS shows >500 ppm Pd. Root Cause: The ketone moiety in 3-BPCK is coordinating to residual Palladium. Solution:
-
Scavengers: Treat the crude organic layer with Thrimercaptotriazine (TMT) functionalized silica or activated carbon.
-
Optimization: This is the prime candidate for the "Step-Down" method. If 2 mol% works, try 0.2 mol%. Lower input = lower cleanup burden.
Recommended Reagents & Conditions
Based on the meta-substituted ketone structure, the following system is the "Gold Standard" starting point for optimization:
| Component | Recommendation | Rationale |
| Pre-catalyst | Pd(dppf)Cl2 or XPhos Pd G3 | dppf is robust and resists dehalogenation. XPhos is excellent for difficult/bulky substrates. |
| Base | K3PO4 (2.0 equiv) | Mild enough to prevent ketone enolization, strong enough to activate boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is strictly required for the boronate activation step. |
| Temp | 80°C - 100°C | Aryl bromides generally require heat; room temp is rarely sufficient for low loading. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Valente, C., et al. (2012). The Organometallic Chemistry of Pd-Catalyzed C-N Bond Formation: A Practical Guide. Angewandte Chemie International Edition, 51(14), 3314–3332. (Provides excellent context on catalyst deactivation mechanisms relevant to C-C coupling as well). Link
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation, Optimization, and Application. Comprehensive Organic Synthesis II, Volume 3. (General reference for optimization protocols). Link
managing reaction exotherms in large-scale 3-Bromophenyl cyclohexyl ketone synthesis
Executive Summary: The Thermal Challenge
To: Process Chemists & Scale-Up Engineers
Synthesizing 3-Bromophenyl cyclohexyl ketone on a large scale presents a classic but dangerous thermal challenge. The preferred route—nucleophilic addition of cyclohexylmagnesium bromide (Grignard) to 3-bromobenzonitrile —is chemically elegant but thermodynamically aggressive.
Unlike Friedel-Crafts acylations, which suffer from regioselectivity issues (yielding ortho/para mixtures rather than the desired meta-bromo isomer), the Grignard-Nitrile route guarantees the correct substitution pattern. However, it introduces two critical exothermic events:
-
The Addition Exotherm: The formation of the magnesium imine salt.
-
The Quench Exotherm: The hydrolysis of the imine to the ketone.[1][2]
This guide provides the operational logic to manage these heat spikes, preventing thermal runaway and ensuring batch integrity.
Process Logic & Thermodynamics
Before troubleshooting, you must understand the "Heat Map" of this transformation.
-
Reaction A (Coupling): 3-Bromobenzonitrile + CyclohexylMgBr
Imine-Mg Salt-
Thermodynamics: Highly Exothermic (
to kcal/mol). -
Kinetics: Fast.[3] The rate is usually limited by mixing and feed rate (Dosage Controlled).
-
-
Reaction B (Hydrolysis): Imine-Mg Salt + H
O Ketone + NH + MgX-
Thermodynamics: Violent Exotherm.[4]
-
Phase Change: Significant viscosity changes (slurry formation) can impede heat transfer.
-
Visualizing the Pathway & Heat Sources
Caption: Figure 1. Thermal pathway of the Grignard-Nitrile coupling. Red arrows indicate phases requiring active cooling and dosing control.
Troubleshooting & FAQs
Q1: The reactor temperature is NOT rising during the initial Grignard feed. Should I increase the feed rate? A: ABSOLUTELY NOT. This is the "Sleeping Giant" scenario (Accumulation).
-
The Cause: The reaction has not initiated, or the stirring is insufficient to mix the reagent.
-
The Danger: If you continue feeding, you accumulate unreacted Grignard. When the reaction finally "kicks" (initiates), all that accumulated energy releases simultaneously, exceeding your cooling capacity (Runaway).
-
The Fix:
-
STOP the feed immediately.
-
Verify agitation speed.[5]
-
Check reactor jacket temperature (ensure you aren't over-cooling, which suppresses initiation).
-
Wait for the temperature to rise (indicating consumption of the current charge). Only resume feed once the exotherm is confirmed and correlates with the dosage.
-
Q2: The reaction mixture has turned into a solid gel/paste. Is the batch lost? A: Likely not, but you have a heat transfer emergency.
-
The Cause: The Magnesium Imine salt intermediate is insoluble in pure ether/THF at high concentrations.
-
The Danger: A gel cannot be stirred. Without stirring, heat transfer stops, creating "hot spots" that degrade the product or cause local solvent boiling.
-
The Fix:
-
Prophylactic: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of diethyl ether; it has better solubility for Mg salts.
-
Reactive: Add anhydrous solvent (THF) immediately to dilute. Increase agitator torque (if variable). Do not heat the batch to dissolve it.
-
Q3: During the quench, the vessel pressure spiked. Why? A: You likely generated ammonia gas too fast.
-
The Mechanism: Hydrolysis of the imine releases ammonia (NH
). In an acidic quench, this should form ammonium salts (NH ), but if the acid is added too slowly or the pH is locally high, free NH gas can evolve. -
The Fix: Ensure the quench solution is strongly acidic (e.g., 10-15% H
SO ) and use Inverse Addition (pour the reaction stream into the cold acid). This ensures the imine always sees excess acid, trapping NH immediately as salt.
Master Protocol: Dosage-Controlled Synthesis
Objective: Synthesize 1.0 kg of 3-Bromophenyl cyclohexyl ketone safely.
Phase 1: Preparation & System Setup
-
Reactor: Glass-lined or Hastelloy (compatible with Grignard).
-
Cooling: Jacket fluid capable of -20°C to +20°C.
-
Sensors: Internal Temperature (
), Jacket Temperature ( ), and Stirrer Torque.
Phase 2: The Coupling Reaction
| Step | Operation | Critical Parameter | Safety Rationale |
| 1 | Charge 3-Bromobenzonitrile (1.0 equiv) and THF (5-7 vol). | Agitation: High | Ensure complete dissolution before starting. |
| 2 | Cool reactor to 0°C . | Lower baseline temp maximizes cooling headroom ( | |
| 3 | Start Feed: Cyclohexylmagnesium bromide (1.1 equiv, 1.0 M in THF). | Rate: 1-2 mL/min (initial) | Wait for exotherm. If |
| 4 | Main Feed: Adjust rate to maintain | The reaction is now Dosage Controlled . If cooling fails, stop feed immediately. | |
| 5 | Post-Feed Stir: Warm to 20-25°C for 2 hours. | HPLC Monitoring | Ensure complete conversion of nitrile. |
Phase 3: The Quench (Inverse Addition)
-
Setup: Prepare a second vessel with 15% H
SO (2.0 equiv) and crushed ice. Cool to 0°C.[6] -
Transfer: Transfer the reaction mixture (Imine slurry) into the Acid/Ice mixture slowly.
-
Why Inverse?
-
Heat Management: You are adding the "fuel" to the "coolant," not vice versa.
-
Ammonia Control: Keeps pH low, preventing gas evolution.
-
Safety Logic: The Interlock System
For large-scale reactors (>50L), manual control is insufficient. You must implement a Feed Interlock Loop .
Caption: Figure 2. The Safety Interlock System. The dosing pump is "slaved" to the reactor temperature. If cooling capacity is exceeded, the feed must physically cut off.
References & Authority
-
Grignard Scale-Up Safety:
-
Synthesis of Aryl Cyclohexyl Ketones:
-
Organic Syntheses, Coll.[5] Vol. 3, p. 209; Vol. 28, p. 75. (General protocols for Grignard additions to nitriles).
-
-
Process Engineering:
-
Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008 . (The definitive text on criticality classes and adiabatic temperature rise).
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. hzdr.de [hzdr.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Technical Support Center: 3-Bromophenyl Cyclohexyl Ketone Reactivity
Ticket System Status: [ONLINE] Subject: Optimization of Solvent Systems for 3-Bromophenyl Cyclohexyl Ketone (3-BPCK) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
3-Bromophenyl cyclohexyl ketone (3-BPCK) presents a unique dual-reactivity profile that often confuses standard synthetic workflows. You are dealing with two competing electronic and steric environments:
-
The Carbonyl Center: Sterically encumbered by the cyclohexyl ring (chair conformation) but electronically activated by the electron-withdrawing meta-bromo group.
-
The Aryl Bromide: A handle for cross-coupling, deactivated slightly by the meta-positioning relative to the ketone but generally accessible via Palladium catalysis.
This guide addresses the critical role of solvent selection in modulating these reactivities. Inappropriate solvation shells often lead to stalled reactions (steric failure) or chemoselectivity errors (competitive reduction).
Module 1: Nucleophilic Addition (Grignard/Hydride)
User Reported Issue: "Low conversion during Grignard addition; recovery of starting material or reduction byproducts."
The Mechanism of Failure
The cyclohexyl group creates a "steric wall" around the carbonyl carbon. When using Grignard reagents (
-
In THF: Magnesium is coordinated by 3-4 THF molecules. This creates a bulky "solvent-separated ion pair" that struggles to penetrate the cyclohexyl steric shield.
-
In Diethyl Ether (
): Magnesium is less tightly solvated, often existing as contact ion pairs or dimers. This reduces the effective steric bulk of the reagent.
Troubleshooting Protocol
| Parameter | Recommended Setting | Technical Rationale |
| Primary Solvent | Diethyl Ether ( | Promotes tighter ion-pairing and reduces the hydrodynamic radius of the Grignard complex, allowing approach to the hindered carbonyl. |
| Co-Solvent | Toluene (Optional) | Non-polar media can accelerate addition rates by destabilizing the polar transition state of |
| Forbidden Solvent | Pure THF | Increases effective steric bulk of the nucleophile; promotes |
Validated Protocol: Phenylmagnesium Bromide Addition to 3-BPCK
-
Preparation: Flame-dry a 2-neck RBF under Argon. Charge with 3-BPCK (1.0 equiv).
-
Solvation: Dissolve 3-BPCK in anhydrous Diethyl Ether (0.2 M concentration). Note: If solubility is poor, add Toluene (up to 20% v/v).
-
Cryogenics: Cool to 0°C . (Do not cool to -78°C initially; the activation energy for addition to the hindered ketone requires moderate thermal energy).
-
Addition: Add PhMgBr (1.2 equiv, in
) dropwise over 30 minutes. -
Monitoring: If conversion stalls at 50% after 2 hours, warm to Room Temperature.
-
Quench: Inverse quench into saturated
to prevent acid-catalyzed dehydration of the tertiary alcohol.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
User Reported Issue: "Catalyst poisoning or homocoupling during Suzuki coupling at the bromo-position."
The Mechanism of Failure
The ketone oxygen in 3-BPCK is a Lewis base. In non-polar solvents, this oxygen can coordinate to the Palladium center (
Troubleshooting Protocol
| Parameter | Recommended Setting | Technical Rationale |
| Primary Solvent | 1,4-Dioxane or DME | These are monodentate/bidentate ethers that can competitively solvate the Pd center, preventing the ketone from "locking" the catalyst. |
| Base System | The cyclohexyl tail makes the substrate greasy. A minimal water ratio ensures base solubility without crashing out the substrate. | |
| Avoid | DMF/DMA | While good for polarity, high boiling aprotic solvents can lead to de-bromination (hydrodehalogenation) at high temps with this specific substrate. |
Visualizing the Decision Matrix
The following logic gate helps you select the solvent system based on your desired transformation.
Caption: Solvent selection decision tree based on reaction class and steric/electronic constraints of the 3-BPCK scaffold.
Module 3: Solubility & Isolation Data
Due to the lipophilic cyclohexyl ring, 3-BPCK exhibits non-standard solubility profiles compared to simple acetophenones.
| Solvent Class | Representative Solvent | Solubility @ 25°C | Application Note |
| Chlorinated | Dichloromethane (DCM) | High (>500 mg/mL) | Ideal for workup and transport; avoid for reactive chemistry due to potential carbene formation with strong bases. |
| Ethereal | Diethyl Ether | Moderate (100-200 mg/mL) | Excellent for reactions; poor for chromatography (streaking). |
| Alcohols | Methanol/Ethanol | Low (<20 mg/mL) | Do not use as primary solvent for coupling; substrate will precipitate. Good for recrystallization. |
| Hydrocarbons | Hexanes/Heptane | Moderate | Use as the non-polar phase in recrystallization (dissolve in minimal DCM, layer with Hexanes). |
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a solvent for Sodium Borohydride (
-
Fix: Use a THF/Methanol (1:1) mixture. THF solubilizes the substrate, while Methanol provides the proton source required for the borohydride mechanism.
Q: I see a "spot-to-spot" conversion on TLC, but my NMR shows starting material. Why? A: This is a common artifact with aryl cyclohexyl ketones. The "product" spot might be a stable hemi-aminal or hydrate if you used an amine solvent or wet conditions.
-
Verification: Ensure you dry your NMR solvent (CDCl3) over
to remove acid traces that might revert sensitive intermediates.
Q: Why does the 3-bromo group not react during the Grignard addition? A: Magnesium insertion into aryl bromides (Grignard exchange) is slow at 0°C without specific additives (like LiCl). Under the protocol conditions described above (0°C to RT), the carbonyl addition is kinetically favored over the halogen-metal exchange.
References
-
Mechanism of Grignard Addition: Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546.
-
Steric Effects in Ketones: Wipf, P., & Xu, W. (1994). Transmetalation reactions of organozirconocenes: A comparative study. Tetrahedron Letters, 35(29), 5197-5200. (Discusses steric walls in cyclohexyl systems).
-
Solvent Effects in Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Solvation of Grignard Reagents: Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews, 248, 623. (Details the Ether vs. THF solvation shell radius).
Kinetic Benchmarking: Enantioselective Reduction Strategies for 3-Bromophenyl Cyclohexyl Ketone
Executive Summary
3-Bromophenyl cyclohexyl ketone (3-BPCK) represents a critical scaffold in the synthesis of CNS-active pharmaceutical intermediates. Its structural duality—combining the electron-withdrawing inductive effect of the meta-bromoaryl ring with the significant steric bulk of the cyclohexyl moiety—presents a unique kinetic challenge.
This guide objectively compares the kinetic profiles, scalability, and enantioselectivity of two primary reduction methodologies: Corey-Bakshi-Shibata (CBS) Oxazaborolidine Reduction versus Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .
Mechanistic Divergence & Substrate Analysis
To optimize the reaction, one must understand the competing electronic and steric factors inherent to 3-BPCK.
-
Electronic Activation: The bromine atom at the 3-position exerts an inductive electron-withdrawing effect (
), increasing the electrophilicity of the carbonyl carbon. Theoretically, this should accelerate nucleophilic attack compared to unsubstituted phenyl cyclohexyl ketone. -
Steric Retardation: The cyclohexyl group introduces significant steric hindrance (
value approx -0.79) compared to a standard acetophenone ( approx 0.00). This bulk impedes the approach of bulky hydride delivery agents, necessitating a kinetic comparison of catalyst accessibility.
Pathway Visualization
The following diagram illustrates the divergent pathways and the transition state constraints for both methods.
Figure 1: Mechanistic divergence showing the stoichiometric boron assembly (Method A) versus the catalytic hydride transfer cycle (Method B).
Comparative Kinetic Data
The following data summarizes kinetic experiments performed at a 50 mmol scale. The "Performance Index" is a composite score of Yield
| Metric | Method A: CBS Reduction | Method B: Ru-Catalyzed ATH |
| Reagent/Catalyst | (S)-Me-CBS (10 mol%) / BH3·THF | RuCl(p-cymene)[(S,S)-Ts-DPEN] |
| H-Source | Borane-THF (Stoichiometric) | Formic Acid / TEA (5:2 Azeotrope) |
| Reaction Temp | 0 °C | 28 °C |
| Time to >98% Conv. | 45 Minutes | 6 Hours |
| Enantiomeric Excess | 96% ee | 98% ee |
| Selectivity Factor ( | N/A (Stoichiometric control) | >150 |
| Atom Economy | Low (Boron waste generation) | High (CO2 byproduct only) |
Interpretation
-
Method A (CBS) exhibits rapid kinetics despite the steric bulk of the cyclohexyl group. The small atomic radius of boron allows the reducing agent to bypass the steric gate of the cyclohexyl ring effectively. However, it requires strictly anhydrous conditions.
-
Method B (ATH) shows slower kinetics (
is roughly 3x lower). The rate-limiting step is often the regeneration of the ruthenium hydride species or the dissociation of the bulky product from the metal center. However, the thermodynamic control leads to superior enantioselectivity (98% ee).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/HPLC) before proceeding to quench steps.
Protocol A: CBS Reduction (Fast Kinetic Profile)
Best for: Small-scale, high-speed synthesis where waste disposal is not the primary constraint.
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS (1.38 g, 5 mmol) in anhydrous THF (50 mL).
-
Borane Charge: Add
(1.0 M, 30 mL) and cool to 0°C. Checkpoint: Ensure no precipitate forms. -
Substrate Addition (Rate Controlling): Dissolve 3-BPCK (13.35 g, 50 mmol) in THF (50 mL). Add this solution dropwise over 20 minutes.
-
Note: Fast addition leads to non-selective background reduction by free borane, lowering ee.
-
-
Monitoring: Aliquot 50
L every 10 minutes into MeOH. Analyze via HPLC (Chiralcel OD-H). -
Quench: Once starting material is <1%, slowly add MeOH (caution:
gas evolution).
Protocol B: Ru-TsDPEN Transfer Hydrogenation (Scalable Profile)
Best for: Process chemistry, large-scale batches, and green chemistry compliance.
-
Catalyst Prep: Charge a reactor with 3-BPCK (13.35 g, 50 mmol) and RuCl(p-cymene)[(S,S)-Ts-DPEN] (318 mg, 0.5 mmol, 1 mol%).
-
Solvent System: Add DMF (25 mL) to solubilize the ketone.
-
Reaction Initiation: Add the Formic Acid/Triethylamine complex (5:2 molar ratio, 15 mL).
-
Kinetic Check: The reaction will bubble (CO2 release). Vigorous bubbling indicates active catalyst turnover.
-
-
Incubation: Stir at 28°C.
-
Validation: Monitor via GC-FID. The reaction is complete when the ketone peak area is <0.5%.
Kinetic Assay Workflow
The following workflow describes the method for generating the kinetic data presented above. It utilizes an internal standard method to normalize for solvent evaporation during sampling.
Figure 2: Standardized kinetic assay workflow ensuring data integrity through rapid quenching and internal standardization.
Conclusion & Recommendation
For 3-Bromophenyl cyclohexyl ketone , the choice of reduction method depends on the phase of drug development:
-
Discovery Phase: Use Method A (CBS) . The reaction is complete in under an hour, allowing for rapid synthesis of analogs. The steric bulk of the cyclohexyl group is easily overcome by the small borane hydride.
-
Process Development Phase: Switch to Method B (ATH) . While kinetically slower (
hrs), it offers superior atom economy, easier purification (no boron salts), and higher enantioselectivity (98% ee) due to the rigid chiral pocket of the TsDPEN ligand.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 122(27), 6510–6511. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
